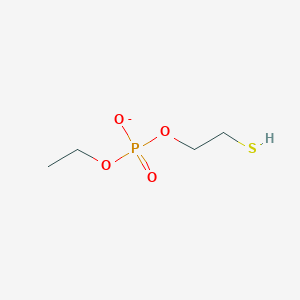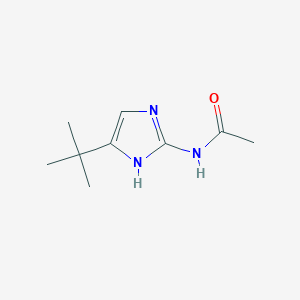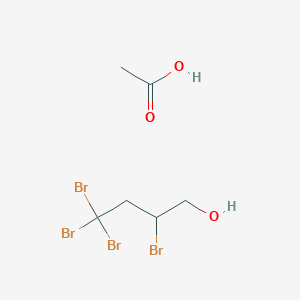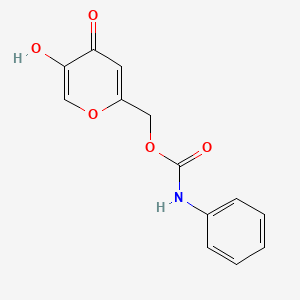![molecular formula C12H16O5 B14283625 Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate CAS No. 134979-03-6](/img/structure/B14283625.png)
Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate is an organic compound that features both an acetic acid moiety and a phenyl group substituted with a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(2-hydroxyethyl)phenyl] acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-hydroxyethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: The major product is 2-(2-carboxyethyl)phenyl acetate.
Reduction: The major product is 2-(2-hydroxyethyl)phenyl alcohol.
Substitution: Depending on the substituent, products such as 2-(2-hydroxyethyl)-4-bromophenyl acetate can be formed.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;[2-(2-hydroxyethyl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: Contains a phenyl group and a carboxylic acid group.
Phenethyl acetate: Contains a phenyl group and an acetate group.
2-Phenylethanol: Contains a phenyl group and an ethanol group.
Uniqueness
Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate is unique due to the presence of both a hydroxyethyl group and an acetate group attached to the phenyl ring
Eigenschaften
CAS-Nummer |
134979-03-6 |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
acetic acid;[2-(2-hydroxyethyl)phenyl] acetate |
InChI |
InChI=1S/C10H12O3.C2H4O2/c1-8(12)13-10-5-3-2-4-9(10)6-7-11;1-2(3)4/h2-5,11H,6-7H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
VUUSPUGUAUGJHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)OC1=CC=CC=C1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)


![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)

![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
